molecular formula C14H16N2O2 B14464614 4-(4-Ethoxyphenoxy)benzene-1,3-diamine CAS No. 66225-91-0

4-(4-Ethoxyphenoxy)benzene-1,3-diamine

Cat. No.: B14464614
CAS No.: 66225-91-0
M. Wt: 244.29 g/mol
InChI Key: IBTXVAYEVWAOHK-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)benzene-1,3-diamine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of benzene, featuring two amine groups and an ethoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)benzene-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Etherification: Aniline undergoes etherification with 4-ethoxyphenol in the presence of a base like potassium carbonate to form 4-(4-Ethoxyphenoxy)aniline.

    Amination: Finally, 4-(4-Ethoxyphenoxy)aniline is subjected to amination to introduce the second amine group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating mixtures (sulfuric acid and nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

4-(4-Ethoxyphenoxy)benzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenoxy group can enhance binding affinity to certain biological targets, while the amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzene-1,3-diamine
  • 4-(4-Butoxyphenoxy)benzene-1,3-diamine
  • 4-(4-Chlorophenoxy)benzene-1,3-diamine

Uniqueness

4-(4-Ethoxyphenoxy)benzene-1,3-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group can enhance solubility and modify the compound’s interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

66225-91-0

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(4-ethoxyphenoxy)benzene-1,3-diamine

InChI

InChI=1S/C14H16N2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3

InChI Key

IBTXVAYEVWAOHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N

Origin of Product

United States

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